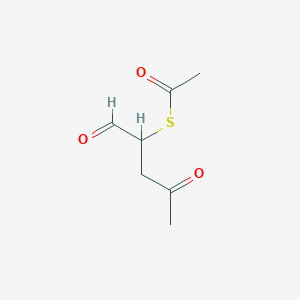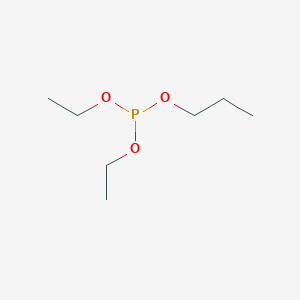
Diethyl propyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl propyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)C₃H₇. It is a colorless liquid that is commonly used as a reagent in organic synthesis due to its high reactivity. The compound is known for its ability to form various organophosphorus derivatives, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl propyl phosphite can be synthesized through the reaction of phosphorus trichloride with ethanol and propanol. The general reaction is as follows:
PCl3+2C2H5OH+C3H7OH→(C2H5O)2P(O)C3H7+3HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of phosphorus trichloride to a mixture of ethanol and propanol, followed by neutralization with a base. The product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl propyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl propyl phosphate.
Reduction: It can be reduced to form diethyl propyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Diethyl propyl phosphate.
Reduction: Diethyl propyl phosphine.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl propyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
Diethyl propyl phosphite exerts its effects primarily through its ability to donate or accept phosphorus atoms in chemical reactions. This makes it a versatile reagent in the formation of phosphorus-carbon bonds. The compound can interact with various molecular targets, including enzymes and other proteins, by modifying their active sites or altering their structural conformation.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: (C₂H₅O)₂P(O)H
Diethyl methyl phosphite: (C₂H₅O)₂P(O)CH₃
Diethyl ethyl phosphite: (C₂H₅O)₂P(O)C₂H₅
Uniqueness
Diethyl propyl phosphite is unique due to its propyl group, which imparts different reactivity and steric properties compared to its methyl and ethyl analogs. This makes it suitable for specific applications where other phosphites may not be as effective.
Propiedades
Número CAS |
52956-35-1 |
|---|---|
Fórmula molecular |
C7H17O3P |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
diethyl propyl phosphite |
InChI |
InChI=1S/C7H17O3P/c1-4-7-10-11(8-5-2)9-6-3/h4-7H2,1-3H3 |
Clave InChI |
SZUAQEMIUDDINH-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
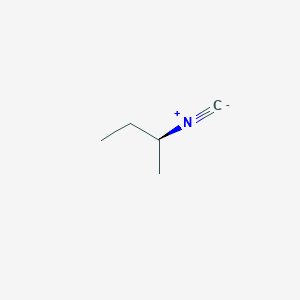
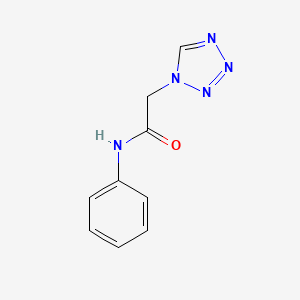

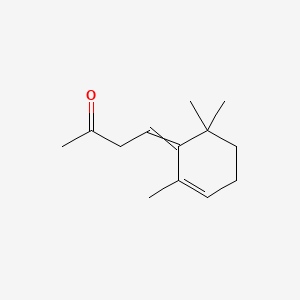
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
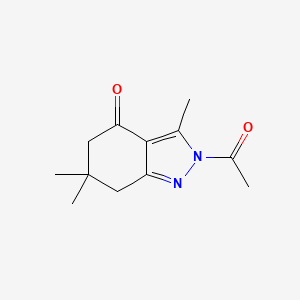
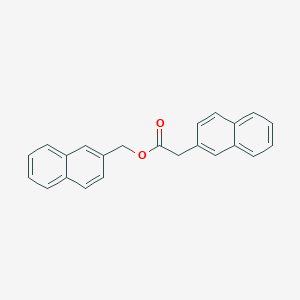
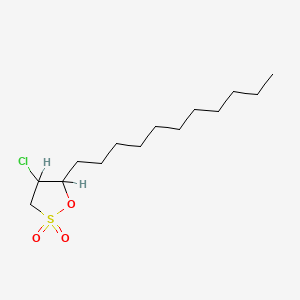
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
